An In-depth Technical Guide to 5-Hydroxy Flunixin-d3
An In-depth Technical Guide to 5-Hydroxy Flunixin-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy Flunixin-d3 is the deuterium-labeled stable isotope of 5-Hydroxy Flunixin (B1672893). 5-Hydroxy Flunixin is the principal active metabolite of Flunixin, a potent non-steroidal anti-inflammatory drug (NSAID) widely used in veterinary medicine for its analgesic, anti-inflammatory, and antipyretic properties. Due to its chemical stability and mass shift from the unlabeled counterpart, 5-Hydroxy Flunixin-d3 serves as an invaluable internal standard for quantitative bioanalytical studies using mass spectrometry. Its application is critical for the accurate determination of Flunixin and its primary metabolite in complex biological matrices such as plasma, milk, and tissue samples, which is essential for pharmacokinetic, metabolic, and residue analysis studies.
Chemical and Physical Properties
5-Hydroxy Flunixin-d3 is a deuterated analog of 5-Hydroxy Flunixin. The deuterium (B1214612) labels are typically introduced on the methyl group of the molecule.
| Property | Value |
| Chemical Name | 5-Hydroxy-2-[[2-(methyl-d3)-3-(trifluoromethyl)phenyl]amino]-3-pyridinecarboxylic Acid |
| Synonyms | 5-OH Flunixin-d3 |
| Molecular Formula | C₁₄H₈D₃F₃N₂O₃ |
| Molecular Weight | 315.26 g/mol |
| CAS Number | 1185088-54-3 |
| Appearance | Neat Solid |
| Solubility | Soluble in Methanol (B129727) and DMSO |
| Storage | Store at -20°C for long-term stability |
Metabolism of Flunixin to 5-Hydroxy Flunixin
Flunixin undergoes phase I metabolism in the liver, where it is hydroxylated to form 5-Hydroxy Flunixin. This biotransformation is primarily mediated by the cytochrome P450 (CYP) enzyme system.[1] In horses, several members of the CYP3A family and CYP1A1 have been identified as the key enzymes responsible for this conversion.[1] The resulting 5-Hydroxy Flunixin is a major metabolite that is often used as a marker for Flunixin exposure, particularly in milk residue analysis.[2][3]
Metabolic Pathway Diagram
Caption: Metabolic conversion of Flunixin to 5-Hydroxy Flunixin.
Analytical Applications and Methodology
5-Hydroxy Flunixin-d3 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Flunixin and 5-Hydroxy Flunixin in biological samples. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample preparation and instrument response.
Experimental Workflow for Sample Analysis
Caption: General workflow for the analysis of Flunixin and its metabolite.
Detailed Experimental Protocol: LC-MS/MS Analysis of Flunixin and 5-Hydroxy Flunixin in Milk
This protocol is a composite based on methodologies described in the scientific literature.[2][3]
1. Sample Preparation:
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To a 2 mL milk sample, add 100 µL of a 1 µg/mL solution of 5-Hydroxy Flunixin-d3 in methanol (as internal standard).
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Add 2 mL of acetonitrile (B52724) to precipitate proteins.
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Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube.
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Perform solid-phase extraction (SPE) using a C18 cartridge for cleanup.
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Condition the cartridge with 3 mL of methanol followed by 3 mL of water.
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Load the supernatant onto the cartridge.
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Wash the cartridge with 3 mL of 10% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Flunixin: 297.1 -> 279.1; 5-Hydroxy Flunixin: 313.1 -> 295.1; 5-Hydroxy Flunixin-d3: 316.1 -> 298.1 |
| Collision Energy | Optimized for each transition |
Pharmacokinetic Data
The pharmacokinetics of Flunixin and its metabolite 5-Hydroxy Flunixin have been studied in various species. The following table summarizes key pharmacokinetic parameters from a study in cattle.
| Parameter | Flunixin | 5-Hydroxy Flunixin | Species | Reference |
| Tmax (h) | 0.5 - 1.0 | 2.0 - 4.0 | Bovine | [4] |
| Cmax (µg/mL) | Varies with dose and route | Varies with dose and route | Bovine | [4] |
| t₁/₂ (h) | 1.5 - 8.0 | Longer than Flunixin | Bovine | [4] |
| Bioavailability (%) | ~80 (Oral) | - | Equine | [5] |
In-Vitro Metabolism Protocol: Flunixin to 5-Hydroxy Flunixin
This protocol outlines a general procedure for studying the in-vitro metabolism of Flunixin using liver microsomes.
1. Materials:
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Flunixin
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Pooled liver microsomes (e.g., equine, bovine)
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NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
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Phosphate (B84403) buffer (pH 7.4)
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Acetonitrile (for reaction quenching)
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5-Hydroxy Flunixin-d3 (for internal standard)
2. Incubation Procedure:
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Prepare a reaction mixture containing phosphate buffer, liver microsomes (0.5 mg/mL protein), and Flunixin (e.g., 10 µM).
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Pre-incubate the mixture at 37°C for 5 minutes.
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Initiate the reaction by adding the NADPH regenerating system.
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Incubate at 37°C with gentle shaking.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.
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Quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard (5-Hydroxy Flunixin-d3).
-
Centrifuge to pellet the precipitated protein.
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Analyze the supernatant by LC-MS/MS to quantify the formation of 5-Hydroxy Flunixin.
In-Vitro Metabolism Experimental Workflow
Caption: Workflow for in-vitro metabolism study of Flunixin.
Conclusion
5-Hydroxy Flunixin-d3 is an essential analytical tool for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and food safety. Its use as an internal standard ensures the reliability and accuracy of quantitative data for Flunixin and its primary metabolite, 5-Hydroxy Flunixin. The detailed methodologies and data presented in this guide provide a comprehensive resource for the application of 5-Hydroxy Flunixin-d3 in a research setting.
References
- 1. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Plasma pharmacokinetics and milk residues of flunixin and 5-hydroxy flunixin following different routes of administration in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
